molecular formula C13H17N3O4S2 B14922890 methyl 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)sulfamoyl}thiophene-2-carboxylate

methyl 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)sulfamoyl}thiophene-2-carboxylate

Cat. No.: B14922890
M. Wt: 343.4 g/mol
InChI Key: ZKTPVWRPJVMNJI-UHFFFAOYSA-N
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Description

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate as the core structure. The pyrazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfamoyl group is then attached using sulfonamide chemistry, often involving the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The sulfamoyl group can form hydrogen bonds with biological targets, while the pyrazole and thiophene rings can participate in π-π interactions and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{(1-methyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate
  • Ethyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring can influence its reactivity and interactions compared to similar compounds with different substituents.

Biological Activity

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO
Boiling PointNot available

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate. Specifically, derivatives of pyrazole have shown significant anti-proliferative effects against various tumor cell lines.

Case Study: Pyrazole Derivatives

A study published in Bioorganic & Medicinal Chemistry investigated a series of substituted pyrazole derivatives, demonstrating their ability to inhibit the proliferation of cancer cells. One derivative exhibited selective inhibition of the human B-cell lymphoma cell line (BJAB) and induced cell cycle arrest at the G0/G1 phase without affecting normal human cells .

The mechanism by which these compounds exert their anti-cancer effects involves:

  • Cell Cycle Arrest : The compounds induce G0/G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
  • Selective Cytotoxicity : They exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during cancer treatment.

Table 2: Summary of Biological Activities

Activity TypeDescription
Anti-CancerInhibits proliferation in various tumor cell lines
Selective ToxicitySpares normal cells while targeting cancer cells
Cell Cycle ArrestInduces G0/G1 phase arrest

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate involves several steps, including the formation of key intermediates. Structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance biological activity.

Example Synthesis Pathway

  • Starting Material : Methyl thiophene-2-carboxylate
  • Reagents : Ethyl hydrazine and sulfamoyl chloride
  • Conditions : Reaction under controlled temperature with subsequent purification.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that derivatives are orally bioavailable and well-tolerated in animal models, indicating potential for further development as therapeutic agents .

Properties

Molecular Formula

C13H17N3O4S2

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-[(2-ethylpyrazol-3-yl)methyl-methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H17N3O4S2/c1-4-16-10(5-7-14-16)9-15(2)22(18,19)11-6-8-21-12(11)13(17)20-3/h5-8H,4,9H2,1-3H3

InChI Key

ZKTPVWRPJVMNJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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